

Thermophysical Properties of Docosane: A Technical Guide for Paraffin Wax Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Docosane
Cat. No.:	B166348

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Docosane (n-C₂₂H₄₆), a straight-chain alkane, is a significant component of many commercial paraffin waxes. Its specific thermophysical properties make it a subject of interest, particularly in applications involving phase change materials (PCMs) for thermal energy storage. This technical guide provides a comprehensive overview of the key thermophysical properties of **docosane**, details the experimental protocols for their measurement, and illustrates the interplay of these properties in the context of paraffin wax formulations.

Quantitative Data on Thermophysical Properties

The thermophysical properties of **docosane** are crucial for predicting its behavior in various applications. The following tables summarize the key quantitative data for n-**docosane**.

Property	Value	Unit
Molecular Formula	C ₂₂ H ₄₆	-
Molar Mass	310.60	g/mol

Table 1: Fundamental Physical Properties of n-Docosane

Property	Value (Range)	Unit
Melting Point	42 - 46	°C
Boiling Point	368 - 369	°C
Flash Point	>110	°C

Table 2: Phase Transition

Temperatures and Flash Point
of n-Docosane

Property	Condition	Value	Unit
Density	at 20 °C	0.794	g/cm ³
at 25 °C	0.778	g/mL	[1] [2] [3]

Table 3: Density of n-
Docosane at Different
Temperatures

Property	Phase	Value	Unit
Specific Heat Capacity	Solid	468 (at 300 K)	J/(mol·K)
Latent Heat of Fusion	-	249	kJ/kg
Thermal Conductivity	Solid	0.49	W/(m·K)

Table 4: Thermal
Properties of n-
Docosane

Experimental Protocols

Accurate determination of the thermophysical properties of **docosane** and paraffin waxes is essential for research and development. The following are detailed methodologies for key experiments.

Determination of Melting Point (ASTM D87)

The melting point of paraffin waxes like those containing **docosane** is determined using the cooling curve method as specified in ASTM D87.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Apparatus:

- Glass test tube (25 mm diameter, 150 mm length)
- Air bath
- Water bath maintained at 16-28 °C
- Calibrated thermometer (ASTM 14C or equivalent)
- Cork stoppers

Procedure:

- A sample of at least 25 g of the wax is melted by heating to a temperature not exceeding 93°C, avoiding direct flame.[\[8\]](#) The molten wax should not be held at this temperature for more than one hour.[\[8\]](#)
- The molten wax is poured into the test tube to a height of 51 mm.[\[8\]](#)
- A thermometer is inserted through a cork into the test tube, with the thermometer bulb positioned 10 mm from the bottom.[\[8\]](#)
- The test tube assembly is placed in an air bath, which is then submerged in a water bath.[\[9\]](#)
- The temperature is recorded at regular intervals as the wax cools.
- The melting point is identified as the temperature at which a plateau forms in the cooling curve, indicating the heat of fusion being released during crystallization.[\[9\]](#)

Determination of Density (ASTM D7042)

The density of liquid petroleum products, including molten paraffin wax, can be determined using a Stabinger viscometer, which concurrently measures dynamic viscosity and density.[\[4\]](#)

[10][11]

Apparatus:

- Stabinger Viscometer with an oscillating U-tube for density measurement.
- Syringe for sample injection.
- Ultrasonic bath (optional, for removing air bubbles).

Procedure:

- Ensure the sample is homogeneous and free of air bubbles. An ultrasonic bath can be used for degassing.[12]
- If the sample contains solid particles, it should be filtered.[10]
- The sample is injected into the measuring cells of the Stabinger viscometer using a syringe. [12]
- The instrument maintains a precise temperature.
- The density is measured based on the oscillation frequency of the U-shaped tube filled with the sample.[12]

Determination of Specific Heat Capacity and Latent Heat of Fusion (DSC)

Differential Scanning Calorimetry (DSC) is a primary method for measuring the specific heat capacity and latent heat of fusion of phase change materials like **docosane**.[13][14]

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Aluminum crucibles and lids
- A reference material (e.g., sapphire for specific heat capacity calibration)

- Inert gas supply (e.g., nitrogen)

Procedure for Latent Heat of Fusion (ASTM E793):

- A small, precisely weighed sample (typically 5-10 mg) is sealed in an aluminum crucible.
- An empty sealed crucible is used as a reference.
- The sample and reference are placed in the DSC cell.
- The cell is heated at a constant rate (e.g., 10 K/min) through the melting transition of the material.[\[15\]](#)
- The heat flow to the sample is measured as a function of temperature.
- The latent heat of fusion is calculated by integrating the area of the melting peak in the DSC thermogram.

Procedure for Specific Heat Capacity:

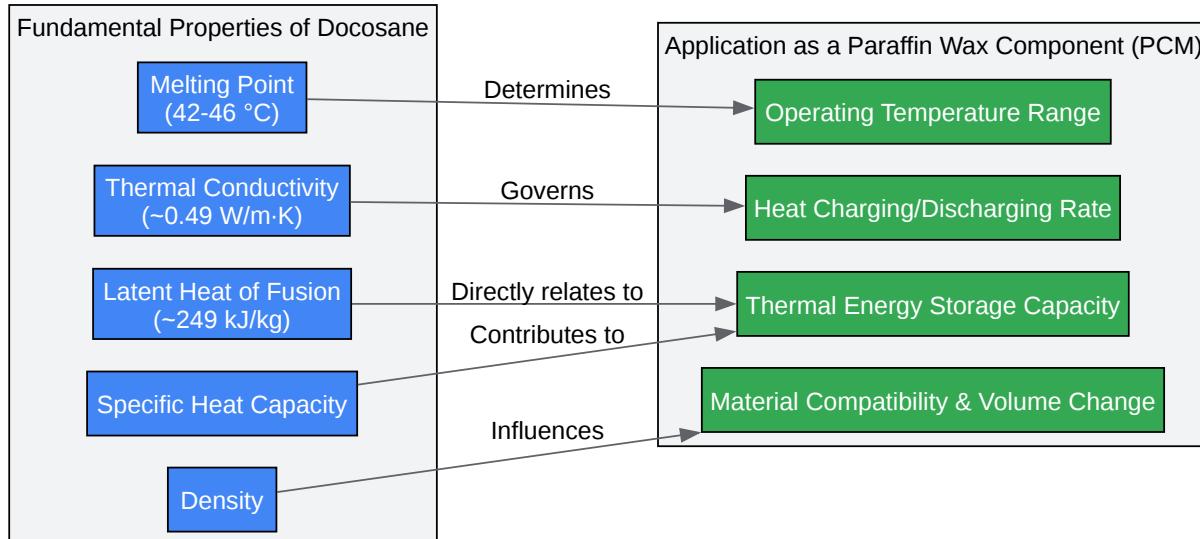
- Three DSC runs are performed under the same conditions: an empty crucible (baseline), a sapphire standard, and the sample.[\[16\]](#)
- The sample is heated at a controlled rate (e.g., 20 °C/min) over the desired temperature range.[\[17\]](#)
- The specific heat capacity is calculated by comparing the heat flow to the sample with that of the sapphire standard at a given temperature.

Determination of Thermal Conductivity (Transient Hot Wire Method)

The transient hot wire method is a precise technique for measuring the thermal conductivity of liquids and solids, including paraffin waxes.[\[1\]](#)[\[2\]](#)

Apparatus:

- Transient Hot Wire (THW) instrument


- A thin platinum or tantalum wire that acts as both a heating element and a resistance thermometer.[2]
- A sample cell
- A controlled temperature bath

Procedure:

- The sample is placed in the sample cell, ensuring the hot wire is fully immersed. For solid samples, the wax is melted and poured into the cell, then allowed to solidify around the wire.
- A step voltage is applied to the wire, causing it to heat up.
- The temperature rise of the wire is recorded as a function of time. This is typically a very short measurement (around 1 second) to minimize convection.[1]
- The thermal conductivity of the material is calculated from the slope of the temperature rise versus the logarithm of time.[2][18]

Visualization of Property Relationships

The following diagram illustrates the relationship between the fundamental properties of **docosane** and its performance as a component in paraffin wax, particularly for thermal energy storage applications.

[Click to download full resolution via product page](#)

Caption: Relationship between **docosane**'s properties and its PCM performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 2. thermtest.com [thermtest.com]
- 3. Transient-Hot-Wire method for determining thermal conductivity (THW) | tec-science [tec-science.com]
- 4. scribd.com [scribd.com]

- 5. store.astm.org [store.astm.org]
- 6. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]
- 7. scribd.com [scribd.com]
- 8. Melting point - WaxPedia [waxpedia.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. ASTM D7042 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ASTM D7042 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. ASTM D7042 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. azom.com [azom.com]
- 16. mdpi.com [mdpi.com]
- 17. mse.ucr.edu [mse.ucr.edu]
- 18. mjbias.com [mjbias.com]
- To cite this document: BenchChem. [Thermophysical Properties of Docosane: A Technical Guide for Paraffin Wax Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166348#thermophysical-properties-of-docosane-as-a-paraffin-wax-component>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com